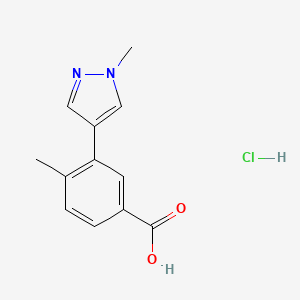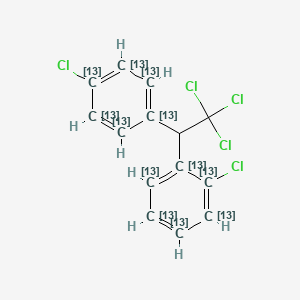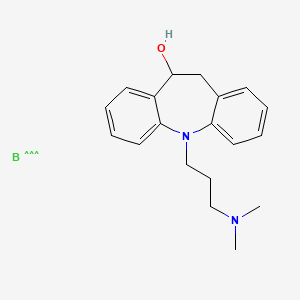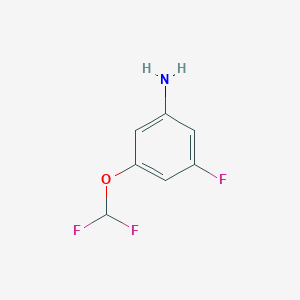
3-(Difluoromethoxy)-5-fluoroaniline
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-fluoroaniline is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of 3-(Difluoromethoxy)-5-fluoroaniline is 159.13 . The compound has a structure that includes a phenyl ring attached to a difluoromethoxy group and an amine group .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)-5-fluoroaniline is a solid substance . It has a refractive index of n20/D 1.5100 (lit.) . The density of the compound is 1.276 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
3-(Difluoromethoxy)-5-fluoroaniline and related compounds play a significant role in the field of organic chemistry, particularly in the synthesis of various chemical derivatives. For instance, fluoroform (CHF3) can be utilized as a difluorocarbene source to convert phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives, including compounds related to 3-(Difluoromethoxy)-5-fluoroaniline (Thomoson & Dolbier, 2013). Additionally, the molecular structure and thermodynamic properties of related compounds, such as 3-fluoroanisole and 3,5-difluoroanisole, have been examined using techniques like gas-phase electron diffraction and quantum chemical calculations (Dorofeeva et al., 2006).
Photoredox Catalysis in Synthetic Chemistry
Photoredox catalysis, a modern approach in synthetic chemistry, has been employed for fluoromethylation of carbon-carbon multiple bonds, which is crucial for developing pharmaceuticals and agrochemicals. This includes methodologies for the introduction of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, closely related to the difluoromethoxy group in 3-(Difluoromethoxy)-5-fluoroaniline (Koike & Akita, 2016).
Environmental and Biodegradation Studies
Environmental studies have focused on the degradation and adsorption of fluoroaniline compounds. For example, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 has been studied, offering insights into the biodegradability of such compounds (Zhao et al., 2019). Furthermore, the adsorption and photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) have been investigated, which is relevant to environmental remediation technologies (Jackman & Thomas, 2014).
Biochemical and Analytical Applications
In the biochemical field, fluoroanilines have been utilized in various assay systems. For instance, an electrochemical assay system based on a fluoride ion-selective electrode has been developed for peroxidase and peroxidase-couplers reactions, employing compounds like 4-fluoroaniline (Siddiqi, 1982). Additionally, the metabolism of fluoroanilines, including their bioactivation to benzoquinoneimines, has been studied, which is significant for understanding their biological interactions (Rietjens & Vervoort, 1991).
Advanced Material Science
In material science, fluoroanilines are crucial for developing new polymers. The synthesis and characterization of fluorine-substituted polyanilines have been explored, highlighting their potential in creating advanced materials (Cihaner & Önal, 2001).
Safety And Hazards
3-(Difluoromethoxy)-5-fluoroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for 3-(Difluoromethoxy)-5-fluoroaniline are not mentioned in the available resources, the field of difluoromethylation has seen significant advances and continues to be an area of active research . The development of new methods for the synthesis and application of difluoromethylated compounds is a promising direction for future research .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKFQDDAKBSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-fluoroaniline | |
CAS RN |
1261583-91-8 | |
| Record name | 3-(difluoromethoxy)-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435925.png)
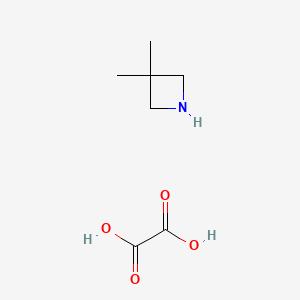
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)
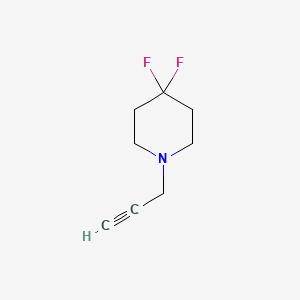
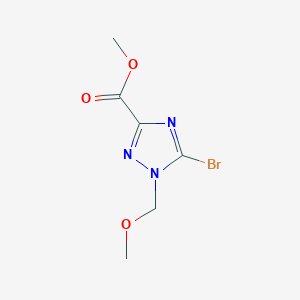
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
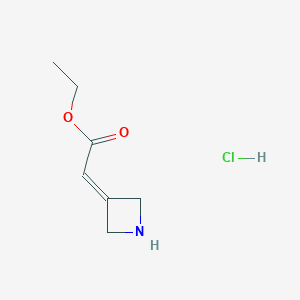
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
